O-Methylismine
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Overview
Description
O-Methylismine is a natural product found in Hippeastrum vittatum with data available.
Scientific Research Applications
Methanol Synthesis Research
O-Methylisopropylamine plays a role in the synthesis of methanol. A study by Vedage, Herman, and Klier (1985) found that methylisopropylamine can be synthesized from mixtures involving carbon monoxide, hydrogen, and isopropylamine using a CuZnO catalyst. This research highlighted the methylation of isopropylamine, demonstrating its significance in methanol precursor reactions rather than with methanol itself (Vedage, Herman, & Klier, 1985).
Chemical Warfare Agent Analysis
The degradation products of chemical warfare agents like VX (O-ethyl S-(2-diisopropylaminoethyl) methyl phosphonothiolate) have been analyzed using techniques like gas chromatography and mass spectrometry. Research by Smith et al. (2011) focused on identifying these degradation products, which are essential for understanding chemical warfare agent behavior and developing countermeasures (Smith et al., 2011).
Water Contaminant Analysis
O-Methylisopropylamine is relevant in environmental studies, specifically in analyzing water contaminants. Ligor and Buszewski (2006) optimized a method for determining compounds responsible for earthy/musty odors in surface water. This study underscores the importance of O-Methylisopropylamine derivatives in environmental chemistry and pollution analysis (Ligor & Buszewski, 2006).
Solar Cell Research
In the field of renewable energy, particularly dye-sensitized solar cells (DSSCs), O-Methylisopropylamine derivatives have been investigated. Sepehrifard et al. (2012) explored the use of triarylamine compounds functionalized with triisopropylsilyl ether groups as hole transport materials in DSSCs, highlighting the significance of these compounds in improving solar cell efficiency (Sepehrifard, Kamino, Bender, & Morin, 2012).
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2-[6-(methoxymethyl)-1,3-benzodioxol-5-yl]-N-methylaniline |
InChI |
InChI=1S/C16H17NO3/c1-17-14-6-4-3-5-12(14)13-8-16-15(19-10-20-16)7-11(13)9-18-2/h3-8,17H,9-10H2,1-2H3 |
InChI Key |
CJBLPFFWXVRSRM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C2=CC3=C(C=C2COC)OCO3 |
Synonyms |
O-methylismine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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